molecular formula C14H20Si B14337862 Trimethyl(5-phenylpent-1-YN-1-YL)silane CAS No. 110211-35-3

Trimethyl(5-phenylpent-1-YN-1-YL)silane

Cat. No.: B14337862
CAS No.: 110211-35-3
M. Wt: 216.39 g/mol
InChI Key: KWVLKNNUPXFKSC-UHFFFAOYSA-N
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Description

Trimethyl(5-phenylpent-1-YN-1-YL)silane is an organosilicon compound with the molecular formula C14H20Si It is characterized by the presence of a trimethylsilyl group attached to a phenylpentynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(5-phenylpent-1-YN-1-YL)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

PhC≡CH+(CH3)3SiClPhC≡CSi(CH3)3+HCl\text{PhC≡CH} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{PhC≡CSi(CH}_3\text{)}_3 + \text{HCl} PhC≡CH+(CH3​)3​SiCl→PhC≡CSi(CH3​)3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(5-phenylpent-1-YN-1-YL)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alkenes or alkanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl(5-phenylpent-1-YN-1-YL)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.

    Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(5-phenylpent-1-YN-1-YL)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the phenylpentynyl chain. The trimethylsilyl group can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(3-phenylprop-1-yn-1-yl)silane
  • Trimethyl(3-phenyl-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
  • Trimethyl(3-(o-tolyl)-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane

Uniqueness

Trimethyl(5-phenylpent-1-YN-1-YL)silane is unique due to its specific structure, which combines a phenyl group with a pentynyl chain and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.

Properties

CAS No.

110211-35-3

Molecular Formula

C14H20Si

Molecular Weight

216.39 g/mol

IUPAC Name

trimethyl(5-phenylpent-1-ynyl)silane

InChI

InChI=1S/C14H20Si/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8,12H2,1-3H3

InChI Key

KWVLKNNUPXFKSC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCC1=CC=CC=C1

Origin of Product

United States

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